![molecular formula C20H20N4OS2 B4585962 4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives generally involves a regioselective approach starting from readily accessible precursors. For compounds similar to the one , the synthesis might involve multi-step reactions, including the formation of a triazole ring followed by successive substitutions to introduce the quinoline and thienyl groups. Techniques such as IR, NMR, and mass spectral studies are typically employed to confirm the structure of the synthesized products and to characterize their chemical properties (Behalo et al., 2017).
科学的研究の応用
Synthesis and Antimicrobial Activity
- Compounds including 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These derivatives, including the quinoline nucleus, demonstrate a range of potent to weak antimicrobial effects against various microorganisms, highlighting their potential in developing new antimicrobial agents (Behalo et al., 2013).
Synthesis and Interaction with Aldehydes
- The reactivity of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol in reactions with aldehydes has been studied, leading to the synthesis of various derivatives. This exploration of chemical interactions contributes to the understanding of the compound's reactivity and potential applications in different chemical contexts (Zozulynets et al., 2021).
Luminescent Applications and Hydrogen-Bonding Interactions
- Research into quinoline-triazoles, including similar compounds, has shown significant findings in terms of their luminescent properties and hydrogen-bonding interactions. These insights are valuable for applications in materials science, particularly in the development of new luminescent materials (Bai et al., 2017).
Antitumor and Antioxidant Activities
- Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antitumor and antioxidant activities. These compounds have shown a range of activities, indicating their potential use in cancer therapy and as antioxidants (Behalo et al., 2017).
Potential in Tubulin Polymerization Inhibition
- Triazoloquinazolinone-based compounds, structurally related to 1,2,4-triazole derivatives, have been synthesized and tested as tubulin polymerization inhibitors and vascular disrupting agents. These findings suggest potential applications in cancer treatment, particularly in targeting the cellular components essential for cancer cell growth and maintenance (Driowya et al., 2016).
特性
IUPAC Name |
4-(3-methoxypropyl)-3-[2-(5-methylthiophen-2-yl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-13-8-9-18(27-13)17-12-15(14-6-3-4-7-16(14)21-17)19-22-23-20(26)24(19)10-5-11-25-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZKPJCVQRTMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxypropyl)-5-[2-(5-methylthiophen-2-yl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)
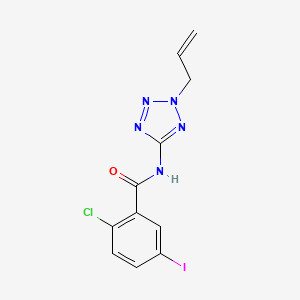
![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)
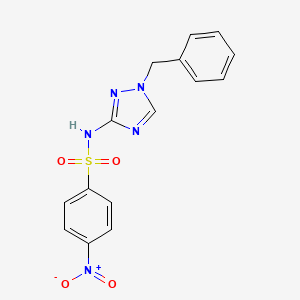
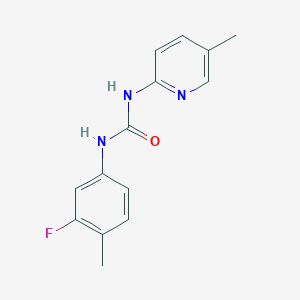
![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)
![N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4585920.png)
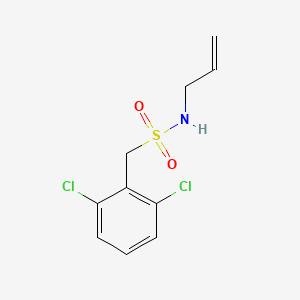
![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)

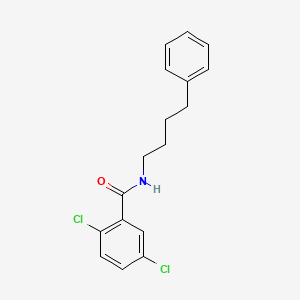
![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)